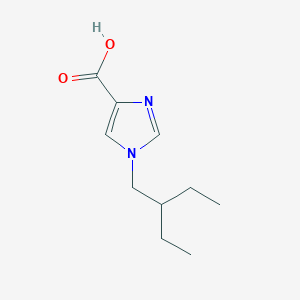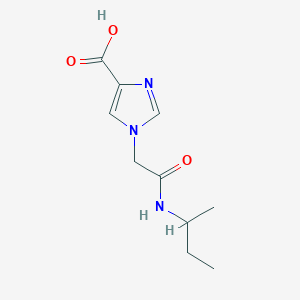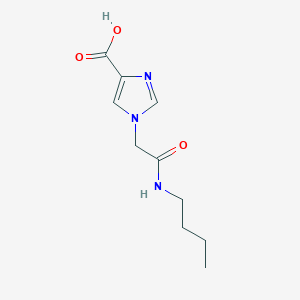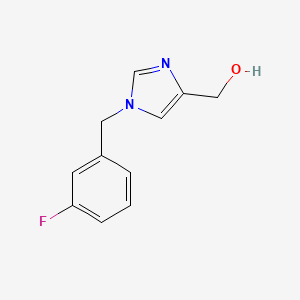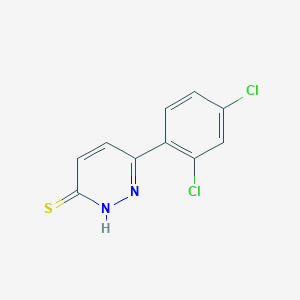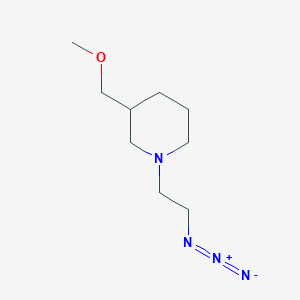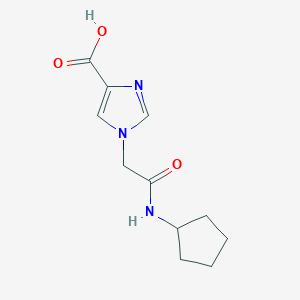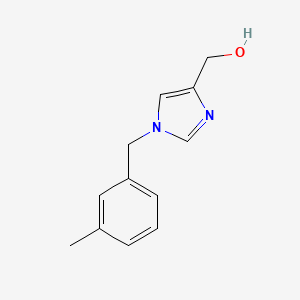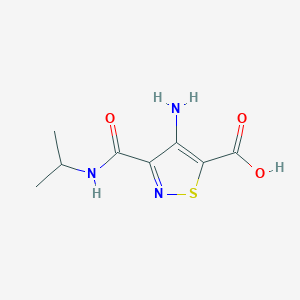
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is represented by the linear formula C10H22N2O. The molecular weight of this compound is 186.29 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol are not fully detailed in the sources I found. It is known to be a solid , but more specific properties such as melting point, boiling point, solubility, and others are not provided.Aplicaciones Científicas De Investigación
Synthesis Methods
- Synthesis Techniques : The compound 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol and its derivatives can be synthesized using various techniques. For instance, derivatives of 2-(piperidin-1-yl)ethan-1-ol, including 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, can be synthesized through methods involving condensation reactions under specific conditions, such as microwave irradiation, leading to high yields and purity of the final compounds (Kumar, Kumar, Roy, & Sondhi, 2013).
Applications in Medicinal Chemistry
- Anticancer Activity : Piperidine derivatives have been evaluated for their potential anticancer activity. Compounds synthesized using 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol have shown promising results in inhibiting cancer cell growth in various cancer types, including breast, lung, and liver cancers (Kumar et al., 2013).
Antibacterial Properties
- Antibacterial Agents : Research has demonstrated that some piperidine derivatives, including those synthesized from 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, exhibit significant antibacterial activities. These compounds have been found effective against various bacterial strains, showcasing their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Role in Organic Synthesis
- Building Blocks for Functionalized Molecules : The compound serves as a valuable building block in the synthesis of functionalized molecules, particularly in the creation of crown ethers and other heterocyclic systems. Its unique structure allows for the development of complex organic compounds with potential applications in various fields (Nawrozkij et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWJXZWGBSZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



